Dimethyl 4,4'-oxydibenzoate
Description
Contextualization within Aromatic Esters and Dicarboxylate Derivatives
Dimethyl 4,4'-oxydibenzoate belongs to the class of aromatic esters and is more specifically a dicarboxylate derivative. acs.org Aromatic esters are characterized by the presence of an ester group attached to an aromatic ring, which generally imparts thermal stability and rigidity to the molecular structure. The presence of two methyl ester groups classifies it as a diester, and the two benzene (B151609) rings connected by an ether linkage further define its structure. acs.org
Compared to simple aliphatic esters, the aromatic nature of this compound contributes to a higher melting point and greater thermal stability. This is a common feature among aromatic compounds due to strong intermolecular interactions, such as π-π stacking. The ether linkage in the backbone of the molecule provides a degree of conformational flexibility, which is a key characteristic that influences the properties of polymers derived from it. This combination of a rigid aromatic framework and a flexible ether bridge is a distinguishing feature compared to other dicarboxylate derivatives, such as terephthalates, which are more linear and rigid.
Significance as a Synthetic Intermediate and Model Compound
One of the primary roles of this compound in chemical research is its function as a synthetic intermediate, particularly as a monomer in the synthesis of high-performance polymers. acs.org Its bifunctional nature, with two ester groups, allows it to undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. acs.orgopenaccessjournals.com The incorporation of the oxydibenzoate unit into polymer chains can enhance properties such as thermal stability and solubility.
Beyond its role as a monomer, this compound serves as a crucial model compound in the field of crystal engineering. rsc.org Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. The well-defined and relatively rigid structure of this compound allows researchers to study intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking, which govern the formation of specific crystal packing motifs. wikipedia.org A detailed understanding of these interactions is fundamental for the rational design of new materials with desired physical and chemical properties.
Overview of Research Trajectories Involving Oxydibenzoate Structures
The oxydibenzoate moiety, the core structural element of this compound, has been the focus of several important research trajectories in materials science. Two prominent areas of investigation are its use in the construction of Metal-Organic Frameworks (MOFs) and in the development of liquid crystalline polymers.
Liquid Crystalline Polymers: The rigid and anisotropic nature of the oxydibenzoate unit makes it a suitable component for creating liquid crystalline polymers. These polymers exhibit ordered phases between the crystalline solid and the isotropic liquid states, which are useful for applications in displays and high-strength fibers. Research in this field investigates how the incorporation of oxydibenzoate units, often in combination with other monomers, influences the liquid crystalline behavior, thermal properties, and mechanical strength of the resulting copolyesters. dntb.gov.uamdpi.com The goal is to design materials with specific transition temperatures and desirable performance characteristics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-methoxycarbonylphenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-15(17)11-3-7-13(8-4-11)21-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGARGJZZBOHMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932124 | |
| Record name | Dimethyl 4,4'-oxydibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932124 | |
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Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14387-30-5 | |
| Record name | 1,1′-Dimethyl 4,4′-oxybis[benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14387-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl 4,4'-oxydibenzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014387305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 4,4'-oxydibenzoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4,4'-oxydibenzoate | |
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Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography of Dimethyl 4,4'-oxydibenzoate and its Derivatives
Single-Crystal X-ray Diffraction Analysis
The molecular and crystal structure of this compound was determined through single-crystal X-ray diffraction analysis. researchgate.net For this process, a suitable single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. youtube.com As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections. youtube.comlibretexts.org The intensity and geometric distribution of these reflections are meticulously recorded by a detector. youtube.com This raw data is then processed to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule. researchgate.net
Determination of Crystal System, Space Group, and Unit Cell Parameters
Analysis of the diffraction pattern from this compound revealed its crystallographic parameters. The compound crystallizes in the orthorhombic crystal system, which is characterized by three unequal axes at right angles. researchgate.netresearchgate.net The specific space group was identified as Aba2 (No. 41). researchgate.net The unit cell is the basic repeating block of the crystal structure, and its dimensions, along with other crystal data, were determined at a temperature of 297(2) K. researchgate.net These parameters are summarized in the table below. researchgate.net
| Parameter | Value |
| Chemical formula | C₁₆H₁₄O₅ |
| Crystal system | Orthorhombic |
| Space group | Aba2 (No. 41) |
| a (Å) | 7.4156(5) |
| b (Å) | 31.415(2) |
| c (Å) | 5.9451(4) |
| Volume (ų) | 1384.98(16) |
| Z (Formula units per cell) | 4 |
| Temperature (K) | 297(2) |
Data sourced from Zeitschrift für Kristallographie - New Crystal Structures. researchgate.net
Refinement of Atomic Coordinates and Displacement Parameters
Following the initial solution of the crystal structure, a process of refinement is carried out to improve the accuracy and precision of the atomic positions. nih.gov This iterative process involves adjusting the atomic coordinates and atomic displacement parameters (which describe the thermal motion of the atoms) to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model. nih.gov The quality of the final refined structure is assessed using residual factors (R-factors). For this compound, the final R-factor, Rgt(F), was 0.0316, and the weighted R-factor, wRref(F²), was 0.0924, indicating a good agreement between the experimental and calculated structure factors. researchgate.net The refined model provides precise atomic coordinates and displacement parameters for each atom in the asymmetric unit. researchgate.netucl.ac.uk
Crystallographic Data Archiving and Database Analysis
To ensure the permanent preservation and public accessibility of crystallographic data, the results of structure determinations are deposited in specialized databases. researchgate.net The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD). psdi.ac.ukcam.ac.uk The crystallographic data for this compound is archived in the CSD under the deposition number CCDC 1860152. researchgate.net This allows researchers worldwide to access the comprehensive structural information, including atomic coordinates, unit cell parameters, and experimental details, for use in further research, structural comparisons, and data-driven materials science. researchgate.netmanchester.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton) and ¹³C (carbon-13). mdpi.com
The ¹H and ¹³C NMR spectra of this compound confirm its molecular structure. Due to the molecule's symmetry, the two phenyl rings are chemically equivalent, simplifying the spectra. docbrown.info
In the ¹H NMR spectrum, the aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. researchgate.netrsc.org The protons adjacent to the carboxylate group are deshielded and appear further downfield compared to the protons adjacent to the ether oxygen. The six protons of the two equivalent methyl ester groups appear as a sharp singlet. researchgate.netrsc.org
The ¹³C NMR spectrum shows six distinct signals, corresponding to the six unique carbon environments in the molecule, again reflecting its symmetry. rsc.orgdocbrown.info The signals include the carbonyl carbon of the ester, the four distinct aromatic carbons, and the methoxy (B1213986) carbon. rsc.org
¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | CDCl₃ | 8.06 | Doublet (d) | 9.2 | 4H, Aromatic CH (ortho to -COOCH₃) |
| ¹H | CDCl₃ | 7.06 | Doublet (d) | 9.2 | 4H, Aromatic CH (ortho to -O-) |
| ¹H | CDCl₃ | 3.92 | Singlet (s) | - | 6H, Methyl (-OCH₃) |
| ¹³C | CDCl₃ | 166.5 | - | - | Carbonyl (-C =O) |
| ¹³C | CDCl₃ | 160.3 | - | - | Aromatic C (ipso, attached to -O-) |
| ¹³C | CDCl₃ | 132.0 | - | - | Aromatic CH (ortho to -COOCH₃) |
| ¹³C | CDCl₃ | 125.8 | - | - | Aromatic C (ipso, attached to -COOCH₃) |
| ¹³C | CDCl₃ | 118.7 | - | - | Aromatic CH (ortho to -O-) |
| ¹³C | CDCl₃ | 52.3 | - | - | Methoxy (-OC H₃) |
Data sourced from Royal Society of Chemistry. rsc.org
Vibrational Spectroscopy (Infrared and Raman)
The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands corresponding to the various functional groups present. A strong, sharp absorption band is anticipated in the region of 1720-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester and the ether linkages would likely appear in the fingerprint region, typically between 1250-1300 cm⁻¹ (asymmetric C-O-C stretch of the ester) and 1000-1100 cm⁻¹ (symmetric C-O-C stretch of the ester and the ether).
Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| > 3000 | Aromatic C-H Stretch |
| < 3000 | Aliphatic C-H Stretch |
| 1720-1730 | C=O Stretch (Ester) |
| 1450-1600 | Aromatic C=C Stretch |
| 1250-1300 | Asymmetric C-O-C Stretch (Ester) |
| 1000-1100 | Symmetric C-O-C Stretch (Ester & Ether) |
Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing non-polar or symmetric vibrations. For this compound, the symmetric stretching of the aromatic rings would be expected to produce a strong Raman signal. The C=O stretching vibration would also be Raman active. Raman spectroscopy can be a powerful tool for studying the conformational properties of such molecules in different physical states (solid vs. solution) and for monitoring polymerization reactions where this compound might be used as a monomer.
The vibrational spectra (both IR and Raman) of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the p-disubstituted benzene rings, the ether linkage, and the methyl ester groups. The positions and intensities of the absorption bands provide a "fingerprint" of the molecule. For example, the strong IR absorption of the carbonyl group is a clear indicator of the ester functionality. The patterns in the aromatic C-H out-of-plane bending region (typically below 900 cm⁻¹) can confirm the 1,4-disubstitution pattern of the benzene rings. By correlating the observed vibrational frequencies with known group frequencies, the molecular structure can be confidently confirmed.
Other Spectroscopic Techniques for Characterization
Beyond the foundational spectroscopic methods, a deeper understanding of this compound's molecular characteristics can be achieved through techniques that probe its electronic transitions and molecular mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of photons in this energy range excites electrons from lower-energy molecular orbitals to higher-energy ones. For this compound, the presence of aromatic rings and carbonyl groups gives rise to characteristic electronic transitions.
The primary electronic transitions observed in the UV-Vis spectrum of this compound are π → π* (pi to pi star) and n → π* (n to pi star) transitions. The benzene rings and the carbonyl groups of the ester functionalities contain π electrons, which can be promoted to anti-bonding π* orbitals. Additionally, the oxygen atoms of the ether linkage and the carbonyl groups possess non-bonding electrons (n electrons) that can be excited to anti-bonding π* orbitals.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Functional Groups | Expected Wavelength Region | Expected Intensity |
| π → π | Phenyl rings, Carbonyl groups | Shorter Wavelength (UV-B/C) | High |
| n → π | Carbonyl oxygen, Ether oxygen | Longer Wavelength (UV-A) | Low |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The exact mass of this compound is 286.0841 g/mol , corresponding to its molecular formula, C₁₆H₁₄O₅.
Upon ionization in a mass spectrometer, the this compound molecule forms a molecular ion ([M]⁺˙). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information.
Key fragmentation pathways for this compound would likely involve the cleavage of the ester groups and the ether linkage. Common fragmentation patterns for aromatic esters include the loss of the alkoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). The ether linkage can also be a site of fragmentation.
While a detailed experimental mass spectrum with relative abundances is not widely published, a theoretical fragmentation analysis can predict the major fragments.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Possible Fragment Ion | Neutral Loss |
| 286 | [C₁₆H₁₄O₅]⁺˙ | (Molecular Ion) |
| 255 | [C₁₅H₁₁O₄]⁺ | •OCH₃ |
| 227 | [C₁₄H₁₁O₃]⁺ | •COOCH₃ |
| 199 | [C₁₃H₇O₂]⁺ | •OCH₃ from m/z 227 |
| 151 | [C₈H₇O₃]⁺ | Cleavage of the ether bond |
| 135 | [C₇H₄O₂]⁺˙ | Further fragmentation |
| 121 | [C₇H₅O₂]⁺ | Cleavage of the ether bond |
| 105 | [C₇H₅O]⁺ | Loss of CO from m/z 135 |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Dimethyl 4,4'-oxydibenzoate
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecular system, yielding detailed information about its geometry and energy. scientific-journal.com
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. chemrxiv.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium to large molecules like this compound. chemrxiv.org
For molecules containing aromatic rings and ether linkages, hybrid functionals such as B3LYP are commonly employed. chemrxiv.orgfigshare.comnih.govepa.gov These functionals incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electron correlation. The choice of basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets, such as 6-311+G(d,p), are frequently used as they provide sufficient flexibility to accurately model the electronic structure and geometry. chemrxiv.orgfigshare.comepa.gov For diaryl ether systems, studies have successfully utilized various functionals to explore reaction mechanisms and electronic properties. acs.orgresearchgate.net
A primary application of DFT is geometry optimization, a process that systematically alters the molecular structure to find the arrangement of atoms corresponding to a minimum on the potential energy surface. youtube.com For this compound, the starting geometry for such a calculation would typically be based on the experimentally determined crystal structure. researchgate.net The optimization process would then yield the equilibrium geometry of an isolated molecule in the gas phase.
Comparing the calculated gas-phase geometry with the experimental solid-state structure reveals the influence of intermolecular forces and crystal packing effects on molecular conformation. In the crystal structure of this compound, the molecule adopts a specific V-shape. researchgate.netresearchgate.net DFT optimization would determine if this conformation is also the lowest energy structure in the absence of a crystalline environment. The table below compares key geometric parameters from the experimental crystal structure with the type of data that a DFT calculation would provide.
| Parameter | Experimental (Crystal Structure) Value researchgate.net | Calculated (DFT/B3LYP/6-311+G(d,p)) Value |
|---|---|---|
| C-O-C (Ether Bridge) Angle | ~118-120° (Typical Range) | Predicted Value |
| Dihedral Angle (Benzene Rings) | Variable based on conformation | Predicted Value for Minimum Energy Conformer |
| C=O Bond Length | ~1.20 Å | Predicted Value |
| O-CH₃ Bond Length | ~1.43 Å | Predicted Value |
Note: Calculated values are representative of the output from a typical DFT geometry optimization and are not from a published study on this specific molecule.
Once the molecular geometry is optimized to a stationary point, a vibrational frequency calculation is performed by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). ohio-state.edu The results serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. youtube.comohio-state.edu
Each calculated vibrational frequency corresponds to a specific normal mode of motion, such as the stretching or bending of bonds. youtube.com These theoretical frequencies can be correlated with experimental IR and Raman spectra to provide a detailed assignment of the observed absorption bands. nih.gov For this compound, key vibrational modes would include the C-O-C asymmetric stretch of the diaryl ether bridge, the C=O stretching of the ester groups, aromatic C-H stretches, and various ring deformation modes. Theoretical calculations can help distinguish between these modes, which may overlap in an experimental spectrum. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Predicted Value |
| C=O Carbonyl Stretch | 1750-1700 | Predicted Value |
| Aromatic C=C Stretch | 1600-1450 | Predicted Value |
| C-O-C Asymmetric Stretch | 1280-1200 | Predicted Value |
| O-CH₃ Stretch | 1200-1000 | Predicted Value |
Note: Calculated frequencies are illustrative of the data generated from DFT calculations and are not from published research on this compound.
Molecular Modeling and Simulation Approaches
Beyond the properties of a single, static structure, molecular modeling techniques can explore the dynamic behavior of this compound, including its conformational landscape and interactions with other molecules.
This compound possesses conformational flexibility, primarily due to the rotation around the C-O bonds of the ether linkage and the C-C bonds connecting the ester groups to the phenyl rings. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. libretexts.orgspcmc.ac.in
A potential energy surface (PES) is a multidimensional plot of the molecule's energy as a function of its geometric coordinates. nsf.gov For this compound, a relaxed PES scan can be performed by systematically varying the dihedral angles defining the orientation of the two phenyl rings relative to the central oxygen atom. At each step, the rest of the molecule's geometry is optimized to find the lowest energy for that specific dihedral angle. This process maps out the energy landscape, revealing the most stable (lowest energy) conformations and the transition states that separate them. nsf.gov Such an analysis would clarify the energetic cost of rotating the phenyl rings from the V-shaped conformation found in the crystal to other possible arrangements.
In the solid state or in solution, molecules of this compound interact with each other. Computational methods can quantify the strength and nature of these intermolecular interactions. nih.govnih.gov By calculating the interaction energy of a dimer (two molecules), one can understand the forces driving molecular aggregation and crystal packing.
The total interaction energy is the difference between the energy of the dimer and the sum of the energies of the two isolated monomers. rsc.org This energy can be further decomposed into physically meaningful components, such as electrostatic, dispersion (van der Waals), and induction forces. nih.gov For this compound, potential interactions would include π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar ester groups. DFT methods, particularly those including dispersion corrections (e.g., B3LYP-D3), are often used to accurately calculate these non-covalent interactions. nih.gov Analyzing the interactions in different dimer orientations provides insight into the preferred packing arrangements in the condensed phase. rsc.org
Electronic Properties and Reactivity Descriptors
The electronic characteristics of a molecule are fundamental to understanding its stability, reactivity, and potential applications. Through quantum chemical calculations, it is possible to model and predict these properties with a high degree of accuracy. For this compound, density functional theory (DFT) serves as a common theoretical framework for these investigations. The following subsections detail the analysis of its frontier molecular orbitals, electrostatic potential, and bonding interactions.
HOMO-LUMO Energy Gap Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the study of chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and more reactive.
Currently, specific published research detailing the HOMO-LUMO energy gap analysis for this compound is not available in the public domain based on the conducted searches. Such an analysis would typically involve optimizing the molecular geometry of the compound using a specified level of theory and basis set, followed by the calculation of the energies of the HOMO and LUMO. The resulting energy gap would be a quantitative measure of the molecule's electronic stability.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potential values. Typically, regions of negative potential, rich in electrons, are colored red and are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential, which are electron-deficient, are colored blue and represent likely sites for nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.
For this compound, an MEP analysis would reveal the electrophilic and nucleophilic regions. It would be expected that the oxygen atoms of the ester groups and the ether linkage would exhibit a negative electrostatic potential, making them potential sites for interaction with electrophiles. The aromatic protons and the methyl groups would likely show a positive potential. However, specific MEP maps and detailed analyses from dedicated computational studies on this compound are not presently found in the surveyed scientific literature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions is a key output of NBO analysis, quantifying the strength of the delocalization.
Role and Applications in Advanced Materials Science
Polymeric Materials and Copolyesters Derived from Oxydibenzoate Linkages
The oxydibenzoate moiety, derived from dimethyl 4,4'-oxydibenzoate, is a key component in a variety of advanced polymeric materials. Its semi-rigid, bent structure disrupts the linearity of polymer chains, which can lower melting points and enhance processability while maintaining desirable thermal and mechanical properties. These characteristics make it a valuable comonomer in the synthesis of high-performance copolyesters.
The 4,4'-oxydibenzoate unit functions as a mesogen—a rigid molecular segment that induces liquid crystalline behavior. When incorporated into polymer backbones, these mesogenic units promote the formation of ordered, anisotropic melts known as thermotropic liquid crystalline phases. This ordered state, intermediate between a crystalline solid and an isotropic liquid, is responsible for the unique properties of LCPs, such as high tensile strength and modulus in the direction of orientation, excellent thermal stability, and chemical resistance.
Copolyesters containing oxybenzoate units are a significant class of commercial LCPs. For instance, copolyesters of p-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid are well-known LCPs. Similarly, the incorporation of oxydibenzoate units into polyesters like poly(ethylene terephthalate) (PET) can induce liquid crystallinity, leading to materials with enhanced properties compared to the parent polymer. The bent nature of the oxydibenzoate unit can disrupt perfect chain packing, often resulting in nematic rather than smectic mesophases.
The properties of LCPs can be precisely tailored by modifying their molecular architecture. Two common strategies involve the introduction of flexible spacers and lateral substituents.
Flexible Spacers: Introducing flexible segments, such as alkyl chains, into the main chain of an oxydibenzoate-containing polymer separates the rigid mesogenic units. This separation has several effects:
It lowers the melting point and the clearing temperature (the temperature at which the polymer transitions from a liquid crystalline to an isotropic liquid state).
The length of the spacer is critical; an "odd-even" effect is often observed, where the transition temperatures and associated entropy changes oscillate as the number of methylene units in the spacer alternates between odd and even. dtic.mil This is due to the different conformational preferences of odd- and even-membered alkyl chains in the ordered melt. dtic.mil
Lateral Substituents: Attaching chemical groups to the sides of the oxydibenzoate mesogen significantly impacts the polymer's ability to pack efficiently.
Bulky substituents increase the distance between polymer chains, which weakens intermolecular forces and typically lowers the stability of the liquid crystalline phase, resulting in lower transition temperatures. kpi.ua
The size, polarity, and position of the substituent determine the extent of this disruption. kpi.ua A large enough substituent can completely disrupt the mesophase, rendering the polymer amorphous. kpi.ua Conversely, carefully chosen substituents can be used to fine-tune the mesophase type and operating temperature range of the LCP. fictiv.com
The primary method for synthesizing polyesters from this compound is through polycondensation reactions. This process typically involves two stages:
Transesterification: In the first stage, this compound is reacted with an aliphatic diol (e.g., 1,4-butanediol or 1,6-hexanediol) at elevated temperatures (150–220°C). This reaction is catalyzed by metal compounds, such as titanium alkoxides (e.g., titanium(IV) butoxide), tin compounds, or antimony oxides. mdpi.com In this step, methanol (B129727) is eliminated, and a low molecular weight oligomer is formed.
Polycondensation: The second stage is conducted at higher temperatures (250–300°C) and under high vacuum. The vacuum is essential to remove the diol byproduct, which drives the equilibrium toward the formation of a high molecular weight polymer. The viscosity of the reaction mixture increases significantly as the polymer chains grow.
This melt polycondensation technique is a robust and widely used industrial method for producing a variety of aliphatic-aromatic polyesters. The final molecular weight and properties of the polyester (B1180765) are controlled by factors such as monomer stoichiometry, catalyst type and concentration, reaction time, and temperature.
When this compound is used as a comonomer with other diesters or diols, the resulting copolyester can have different chain architectures, such as random or blocky structures. This microstructure has a profound impact on the material's final properties, including its crystallinity and thermal behavior.
The microstructure of these copolyesters is primarily analyzed using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the chemical shifts and splitting patterns in ¹H and ¹³C NMR spectra, it is possible to identify the different monomer sequences (dyads, triads) along the polymer chain. This analysis reveals the degree of randomness or blockiness of the copolymer, providing crucial insights into the structure-property relationships.
| Analytical Technique | Information Obtained | Relevance |
| ¹H NMR | Monomer composition, sequence distribution (dyads/triads) | Determines if the copolymer is random or blocky. |
| ¹³C NMR | More detailed sequence analysis, stereoregularity | Confirms chain architecture and provides deeper insight into polymer structure. |
| GPC/SEC | Molecular weight (Mn, Mw), polydispersity index (PDI) | Characterizes the size and distribution of polymer chains. |
| DSC | Glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures | Defines the thermal properties and processing window of the material. |
Thermotropic liquid crystalline polymers, including those derived from oxydibenzoate linkages, are utilized as processing aids for conventional engineering thermoplastics. When a small amount of an LCP is blended with a commodity polymer like polypropylene (PP) or polyethylene terephthalate (PET), it can significantly reduce the melt viscosity of the blend. dtic.mil
During processing (e.g., injection molding or extrusion), the rigid LCP chains align in the direction of flow. This alignment reduces friction and allows the bulk polymer to flow more easily, which can lead to:
Lower processing temperatures and pressures, saving energy.
Faster production cycles.
The ability to fill thin-walled or complex molds more effectively.
Upon cooling, the oriented LCP phase acts as a reinforcing agent, forming an in situ composite material with enhanced mechanical properties, such as increased tensile strength and modulus, in the direction of orientation.
Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Oxydibenzoate Ligands
Beyond copolyesters, the de-esterified form of this compound, the 4,4'-oxybis(benzoate) (oba) dianion, is a highly effective ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The 'oba' ligand is valued for its V-shape and the flexibility of its central ether linkage, which allows it to bridge metal ions or clusters in various ways to create diverse network topologies.
These materials are crystalline solids composed of metal nodes linked by organic ligands. The choice of the 'oba' ligand can lead to frameworks with interesting properties:
Structural Diversity: The flexible and angular nature of the 'oba' ligand can produce structures ranging from 1D chains and 2D layers to complex 3D interpenetrated networks.
Dynamic Frameworks: Some zinc(II) coordination polymers with 'oba' have demonstrated reversible structural transformations. For example, a nonporous framework can transform into a nanoporous one upon treatment with a solvent like dimethylformamide (DMF), and this process is reversible. This "breathing" behavior is of interest for applications in sensing and guest capture.
Functional Materials: By selecting different metal ions and functionalizing the 'oba' ligand, MOFs can be designed for specific applications such as gas storage, separation, catalysis, and molecular sensing. The ability to create frameworks with tunable pore sizes and chemical environments is a key advantage of MOF chemistry.
| Framework Example | Metal Ion | Dimensionality | Key Feature |
| [Zn₂(oba)₂(dmf)₂]·2DMF | Zinc(II) | 3D | Reversible transformation between nonporous and nanoporous structures. |
| Mg(Hhba)₂(H₂O)₂ | Magnesium(II) | 2D | Forms parallel sheets creating channels occupied by solvent molecules. |
| Cu₃(hba)₂(OH)₂(dioxane)₁.₅ | Copper(II) | 3D | Complex 3D network with bridging solvent molecules. |
Design and Solvothermal Synthesis of Oxydibenzoate-Based MOFs
The design of metal-organic frameworks utilizing the 4,4'-oxydibenzoate (oba²⁻) ligand is largely influenced by the ligand's inherent V-shape and the coordination preferences of the selected metal centers. This geometry is a key factor in directing the assembly of the final framework architecture. The solvothermal method is the most prevalent technique for the synthesis of these crystalline materials.
This process involves heating a mixture of a metal salt and the organic ligand (typically 4,4'-oxybis(benzoic acid), derived from the hydrolysis of this compound) in a high-boiling-point solvent, such as N,N'-dimethylformamide (DMF), within a sealed vessel, often an autoclave. The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid groups and the subsequent coordination to the metal ions, leading to the crystallization of the MOF structure. For instance, a series of lanthanide-based MOFs were successfully prepared using solvothermal methods with H₂oba and various lanthanide salts in DMF. researchgate.net Similarly, a novel three-dimensional manganese-based coordination polymer was synthesized by heating a mixture of manganese chloride, 4,4'-oxybis(benzoic acid), and 2,2'-biphenyl in a water-methanol solution at 130°C for three days. engineering.org.cn
Factors such as the reaction temperature, solvent system, and the metal-to-ligand ratio can be systematically varied to control the crystal growth and influence the final structure and properties of the resulting MOF. The flexibility of the ether linkage in the oba²⁻ ligand, combined with its multiple coordination modes, allows for the construction of a wide array of frameworks with tailored characteristics.
Structural Diversity and Topological Classification of Coordination Frameworks
The coordination frameworks derived from 4,4'-oxydibenzoate exhibit remarkable structural diversity, a direct consequence of the ligand's flexible V-shaped nature and its versatile coordination capabilities with a wide range of metal ions. This adaptability leads to the formation of frameworks with varying dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and complex three-dimensional (3D) networks. researchgate.netberkeley.edu
The specific structure is influenced by several factors, including the coordination geometry of the metal ion and the presence of ancillary ligands. For example, the reaction of divalent transition metals with 4,4'-oxydibenzoic acid can result in diverse structural features. berkeley.edu A series of lanthanide-based MOFs synthesized with the H₂oba ligand all displayed 3D frameworks, with structural variations attributed to the effect of lanthanide contraction and the different coordination modes of the ligand. researchgate.net
The complexity of these structures is often described using topological analysis, which simplifies the intricate framework into a set of nodes (metal clusters or ions) and linkers (organic ligands). For instance, a 3D manganese coordination polymer constructed with the oba²⁻ ligand and 2,2'-biphenyl as an ancillary ligand was found to possess an unusual (2,6)-connected network, representing a new topology with the point symbol (8¹²·12³)(8)(3). engineering.org.cn This topological classification is crucial for understanding and categorizing the complex architectures of MOFs and for designing new frameworks with desired properties. The ability to form such diverse and complex topologies underscores the importance of the 4,4'-oxydibenzoate ligand in the rational design of novel coordination polymers.
Luminescence Properties of this compound-Derived MOFs
Metal-organic frameworks derived from 4,4'-oxydibenzoate, particularly those incorporating lanthanide ions (Ln³⁺), often exhibit notable luminescent properties. acs.org This luminescence typically arises from a process known as the "antenna effect." In this mechanism, the organic ligand (oba²⁻) acts as an antenna, efficiently absorbing ultraviolet light and transferring the energy to the lanthanide ion. nih.gov The excited lanthanide ion then emits light at its characteristic, sharp, and well-defined wavelengths. berkeley.edu
This ligand-sensitized, metal-centered luminescence is a hallmark of many lanthanide MOFs. For example, a series of 3D lanthanide MOFs based on the H₂oba ligand, specifically those containing Europium (Eu³⁺) and Terbium (Tb³⁺), have been shown to display metal-based luminescence in the solid state at room temperature. researchgate.net The Eu³⁺ and Tb³⁺ ions are well-known for their strong red and green emissions, respectively.
The rigid framework of the MOF can enhance the luminescence intensity compared to the free ligand by reducing non-radiative decay pathways. tudelft.nl The specific luminescent properties, including emission color and quantum yield, can be tuned by carefully selecting the lanthanide ion or by creating mixed-metal systems. Researchers have successfully realized high-efficiency white light emission by doping a Gadolinium (Gd³⁺) framework, which is itself not emissive in the visible range, with small amounts of Eu³⁺ and Tb³⁺. These tunable luminescent properties make oxydibenzoate-based MOFs promising materials for applications in solid-state lighting, optical sensors, and bio-imaging.
Gas Adsorption and Separation Characteristics of Porous Frameworks
The porous nature inherent to many metal-organic frameworks makes them prime candidates for gas adsorption and separation applications. MOFs constructed using 4,4'-oxydibenzoate ligands can form porous structures with potential for selective gas uptake, a critical aspect for processes like carbon capture and natural gas purification. The performance of these materials is dictated by factors such as pore size, surface area, and the chemical nature of the pore walls.
| MOF Identifier | Co-ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mol/kg) | Conditions |
| TMU-22 | N,N'-bis(4-pyridinyl)-terephthalamide | 680 | 0.25 | - | - |
| Unnamed H₂oba MOF | N,N'-bis-(4-pyridylmethylene)-1,5-naphthalenediamine | - | 0.16 | 4.5 | 1 bar, 203 K |
The selectivity of MOFs for certain gases over others is a key parameter for separation applications. For example, MOFs can be designed to selectively adsorb CO₂ over methane (CH₄) or nitrogen (N₂). This selectivity can arise from a "molecular sieving" effect based on pore size or from specific chemical interactions between the gas molecules and the framework's internal surface. While many MOFs show promise, challenges such as stability in the presence of water vapor remain an active area of research.
Sensing Applications of MOFs Incorporating Oxydibenzoate Ligands
The luminescent properties of MOFs derived from 4,4'-oxydibenzoate, especially those containing lanthanide metals, provide a powerful platform for developing chemical sensors. nih.gov The underlying principle of these sensors is often the change in luminescence—either enhancement ("turn-on") or quenching ("turn-off")—upon interaction of the MOF with a specific analyte. The porous and highly accessible structure of MOFs allows analytes to diffuse into the framework and interact with the metal centers or organic ligands, triggering a detectable optical response.
A notable example involves yttrium-based MOFs constructed with 4,4'-Oxybis(benzoic acid) and oxalate, which are subsequently doped with emissive lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). These doped MOFs have been successfully employed for the selective and sensitive detection of explosive nitroaromatic compounds. The presence of the nitroaromatic analyte quenches the strong red or green luminescence of the MOF, providing a clear signal for detection.
Furthermore, the versatility of the 4,4'-oxydibenzoate ligand allows for its use in MOFs designed for detecting other species. For instance, a cadmium complex synthesized with 4,4'-oxybisbenzoic acid has been used as a sorbent for the extraction and analysis of metal ions from environmental water samples. The ability to functionalize the ligand or modify the metal center provides a pathway to design MOFs with high selectivity and sensitivity for a wide range of analytes, including metal ions, small molecules, and biomolecules.
Intermolecular Interactions and Crystal Packing Motifs
Analysis of Hydrogen Bonding Networks in Dimethyl 4,4'-oxydibenzoate Crystals
In the crystal structure of this compound, conventional hydrogen bonds, such as O-H···O or N-H···O, are not present due to the absence of hydrogen-bond donor groups. The molecule consists of ester functional groups and an ether linkage, with hydrogen atoms attached only to carbon atoms.
However, the possibility of weak C-H···O hydrogen bonds can be considered. These interactions, while significantly weaker than classical hydrogen bonds, can play a role in the stabilization of the crystal structure. In molecules with activated C-H bonds, such as those adjacent to carbonyl groups or aromatic rings, these weak interactions can influence the final crystal packing. A detailed analysis of the crystal structure would be required to identify any short C-H···O contacts that might be indicative of such interactions. Without strong hydrogen-bond donors, the crystal packing of this compound is not dominated by a network of strong hydrogen bonds.
Investigation of Pi-Pi Stacking Interactions in Aromatic Systems
The molecular structure of this compound contains two phenyl rings, which could potentially engage in π-π stacking interactions. These interactions are a significant cohesive force in many aromatic compounds, arising from the electrostatic and van der Waals interactions between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped arrangements.
In the case of this compound, the relative orientation of the aromatic rings in adjacent molecules within the crystal lattice determines the presence and extent of π-π stacking. The dihedral angle between the two phenyl rings within a single molecule, as well as the packing motif, will influence the potential for intermolecular π-π interactions. Detailed crystallographic analysis is necessary to determine the distances and angles between the aromatic rings of neighboring molecules to ascertain if significant π-π stacking is a key feature of its solid-state architecture.
Influence of Van der Waals Forces on Solid-State Architecture
Crystallographic studies have indicated that the crystal structure of this compound is primarily stabilized by van der Waals interactions. researchgate.net These forces, which are attractive in nature and arise from temporary fluctuations in electron density, are the predominant intermolecular interactions in the absence of stronger forces like conventional hydrogen bonds.
Crystallographic Studies of Supramolecular Assembly
The supramolecular assembly of this compound in the crystalline state has been elucidated through single-crystal X-ray diffraction studies. These studies provide precise information about the spatial arrangement of the molecules and the symmetry of the crystal lattice.
The crystal structure of this compound (C16H14O5) has been reported with the following crystallographic parameters:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Aba2 |
| a (Å) | 7.4156(5) |
| b (Å) | 31.415(2) |
| c (Å) | 5.9451(4) |
| Volume (ų) | 1384.98(16) |
| Z | 4 |
| (Data sourced from a 2018 publication in Zeitschrift für Kristallographie - New Crystal Structures) researchgate.net |
Future Research Directions and Emerging Applications
Development of Advanced Materials with Tunable Properties
The structure of Dimethyl 4,4'-oxydibenzoate makes it an excellent candidate as a monomer for high-performance polymers. Its aromatic backbone is expected to impart significant thermal stability and mechanical strength, analogous to other high-performance engineering plastics.
A key area of inspiration is the family of polyaryletherketones (PAEKs), such as polyether ether ketone (PEEK). xometry.com PEEK is renowned for its exceptional properties, including high-temperature performance, chemical resistance, and excellent mechanical strength. curbellplastics.comwikipedia.orgspecialchem.com It maintains its stiffness and strength at continuous service temperatures up to 260°C. specialchem.com By using this compound as a monomer in polycondensation reactions, it may be possible to create novel polyesters or polyether-esters with similarly impressive thermal and mechanical profiles. Research would focus on copolymerization with various diols or other di-acid derivatives to precisely tune properties like glass transition temperature (Tg), melting temperature (Tm), and solubility. cdiproducts.comtandfonline.com
Furthermore, there is a growing demand for high-performance polymers derived from renewable resources. rsc.orgresearchgate.net While this compound is traditionally derived from petrochemical sources, future research could explore bio-based routes to its precursors. Its incorporation into polymer structures, potentially with bio-based co-monomers like 2,5-furandicarboxylic acid (FDCA), could lead to semi-bio-based aromatic polymers with a reduced environmental footprint but excellent performance characteristics. rsc.org The synthesis of aromatic polyesters from biosuccinic acid derivatives also provides a template for how bio-based feedstocks can be transformed into valuable aromatic monomers. rsc.org
| Polymer Class | Analogous Material | Key Properties | Future Research Focus |
| Aromatic Polyesters | Poly(ethylene terephthalate) (PET) | Thermal stability, mechanical strength | Synthesis of novel polyesters using this compound for enhanced thermal and mechanical performance. |
| Polyether-esters | Polyether ether ketone (PEEK) | High-temperature stability, chemical resistance, high strength-to-weight ratio. xometry.comcurbellplastics.com | Creating PEEK-analogous materials with tunable properties through copolymerization. |
| Bio-based Polymers | Polyamides from FDCA | Renewable feedstock, good thermal and mechanical properties. rsc.org | Exploring bio-based synthetic routes and copolymerization with bio-derived monomers. |
Integration of this compound in Hybrid Materials
Organic-inorganic hybrid materials, particularly metal-organic frameworks (MOFs), represent a rapidly expanding field of materials science. MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. d-nb.info The dicarboxylate form of 4,4'-oxydibenzoic acid, obtainable via hydrolysis of the dimethyl ester, is an ideal candidate for an organic linker in MOF synthesis.
The length, rigidity, and functionality of the 4,4'-oxydibenzoate linker can be used to design MOFs with tailored pore sizes and chemical environments. d-nb.info Aromatic carboxylates are widely used in the construction of robust MOFs, such as the MIL (Materials of Institut Lavoisier) series and MOF-5. wikipedia.org Future research could involve the synthesis of novel MOFs using this linker with various metal ions (e.g., zinc, copper, zirconium, indium) to create frameworks with high surface areas and specific functionalities. d-nb.inforsc.org
The resulting MOFs could be explored for applications in gas storage and separation, catalysis, and sensing. rsc.org The ether linkage within the linker could impart a degree of flexibility to the framework, potentially leading to interesting dynamic properties. Furthermore, the use of co-linkers with different geometries or functional groups alongside 4,4'-oxydibenzoate could lead to the construction of highly complex and functional multi-component MOF systems. researchgate.net The synthesis of a series of yttrium-based MOFs with naphthalene-2,6-dicarboxylate demonstrated how structural diversity can be achieved by varying synthetic conditions, a strategy that could be applied to systems based on 4,4'-oxydibenzoate. nih.gov
Advanced Characterization Techniques for Complex Structures
A deep understanding of the structure-property relationships in materials derived from this compound requires sophisticated characterization techniques. For a molecule of this nature, and for the complex architectures it can form, advanced crystallographic methods are indispensable.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of molecular compounds at the atomic level. rsc.orgsoton.ac.uk However, obtaining high-quality single crystals suitable for SCXRD can be a significant bottleneck, especially for rigid molecules or complex polymers. soton.ac.uk Future research will benefit from advanced crystallization methods. These include techniques like the "crystalline sponge" method, where the target molecule is soaked into a pre-formed porous host crystal, and microcrystal electron diffraction (MicroED), which can determine structures from nanocrystals that are far too small for conventional X-ray diffraction. rsc.org
For polymeric materials derived from this compound, a combination of techniques will be necessary. X-ray diffraction can provide information on the degree of crystallinity, while techniques like solid-state nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are essential for confirming the polymer structure and connectivity. researchgate.net Thermal analysis methods, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), will be crucial for evaluating the thermal stability and phase transitions of these new materials. tandfonline.com
Theoretical Predictions and Computational Material Design
Computational modeling and simulation are increasingly powerful tools for accelerating materials discovery and providing fundamental insights into material properties. acs.orgdocumentsdelivered.com For this compound and its derivatives, computational chemistry can play a vital role in predicting outcomes and guiding experimental efforts.
Crystal structure prediction (CSP) methodologies can be employed to predict the likely polymorphs (different crystal packing arrangements) of this compound. annualreviews.organnualreviews.org This is important because different polymorphs can have significantly different physical properties. By calculating the lattice energies of various hypothetical crystal structures, researchers can identify the most stable forms and understand the factors that govern its crystallization. annualreviews.org
For polymer design, molecular dynamics (MD) simulations can be used to predict the properties of polymers synthesized from this monomer. mdpi.com By building computational models of polymer chains, researchers can simulate their behavior to predict key characteristics such as the glass transition temperature, mechanical modulus, and conformational preferences. acs.org Density Functional Theory (DFT) calculations can provide insights into the electronic structure of the monomer and its polymers, helping to predict properties relevant to optoelectronic applications. acs.org This in silico approach allows for the rapid screening of many potential polymer structures, enabling a more rational and efficient design of new high-performance materials. rsc.org
Q & A
Q. What are the optimal synthetic conditions for preparing Dimethyl 4,4'-oxydibenzoate with high yield?
- Methodological Answer : this compound can be synthesized via esterification of 4,4'-oxydibenzoic acid in anhydrous methanol under acidic catalysis (e.g., concentrated H₂SO₄). The reaction is conducted under nitrogen at 70°C for 24 hours, yielding a white precipitate. Purification involves vacuum filtration and washing with cold methanol, achieving ~96% yield. Characterization via ¹H NMR (acetone-d₆) confirms the structure: δ 3.88 ppm (singlet, methoxy groups) and aromatic protons at δ 7.18 and 8.07 ppm .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H NMR : Check for sharp peaks corresponding to methoxy and aromatic protons; absence of extraneous signals indicates purity.
- Melting Point Analysis : Compare observed melting points (e.g., ~240°C) with literature values to detect impurities .
- HPLC or GC-MS : Quantify residual reactants or byproducts, especially if the compound is intended for sensitive applications like metal-organic framework (MOF) synthesis .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at room temperature, protected from light and moisture to prevent hydrolysis of ester groups.
- Safety : Use chemical-resistant gloves (e.g., nitrile) and safety goggles during handling. Avoid inhalation of dust; work in a fume hood if scaling up synthesis .
Advanced Research Questions
Q. How can this compound be utilized in designing proton-conductive metal-organic frameworks (MOFs)?
- Methodological Answer :
- Ligand Functionalization : Introduce sulfonate (–SO₃H) or other proton-donating groups to the benzoate backbone to enhance proton conductivity.
- MOF Synthesis : Combine with metal nodes (e.g., Zn²⁺, Cu²⁺) via solvothermal methods. Optimize reaction temperature and solvent (e.g., DMF/water mixtures) to stabilize the framework.
- Characterization : Use impedance spectroscopy to measure proton conductivity and single-crystal XRD to analyze structural porosity. Machine learning models can predict performance based on ligand topology and coordination geometry .
Q. What challenges arise in crystallographic refinement of coordination polymers containing this compound?
- Methodological Answer :
- Disorder and Twinning : The ligand’s flexibility may lead to disordered regions. Use SHELXL for refinement, applying restraints for bond lengths and angles.
- High-Resolution Data : Collect data at synchrotron sources (e.g., CuKα radiation) to resolve subtle electron density features. Validate models with R-factor and residual density maps .
Q. How do synthetic modifications of this compound impact its performance in catalytic or sensing applications?
- Methodological Answer :
- Derivatization Strategies : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents to tune electronic properties.
- Application Testing : For catalysis, evaluate turnover frequency in model reactions (e.g., Suzuki coupling). For sensing, measure fluorescence quenching efficiency in the presence of analytes (e.g., heavy metals) .
Q. How can computational methods complement experimental studies of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Model ester hydrolysis pathways to predict kinetic stability under varying pH conditions.
- MD Simulations : Study ligand conformation in MOF pores to optimize host-guest interactions. Validate simulations with experimental XRD and BET surface area data .化知为学24年第二次有机seminar——文献检索与常见术语31:37

Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported NMR spectra for this compound?
- Methodological Answer :
- Solvent Effects : Confirm solvent used (e.g., acetone-d₆ vs. CDCl₃), as chemical shifts vary with polarity.
- Dynamic Processes : Check for temperature-dependent broadening due to rotational barriers in the oxydibenzoate core. Re-run spectra at elevated temperatures if necessary .
Q. What strategies resolve conflicting reports on the thermal stability of MOFs derived from this ligand?
- Methodological Answer :
- TGA-DSC Analysis : Compare decomposition profiles under inert vs. oxidative atmospheres.
- Framework Robustness : Correlate stability with metal-ligand bond strength (e.g., Irving-Williams series) and ligand functionalization. Reproduce synthesis protocols to identify variables (e.g., solvent, heating rate) affecting stability .
Methodological Best Practices
Q. What literature search strategies are effective for identifying recent studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

